molecular formula C18H18ClN3O B563042 N-Desethyl Amodiaquine-d5 CAS No. 1173023-19-2

N-Desethyl Amodiaquine-d5

Número de catálogo: B563042
Número CAS: 1173023-19-2
Peso molecular: 332.843
Clave InChI: VRXFDHAGFYWGHT-ZBJDZAJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Amodiaquine-d5 involves the deuteration of N-Desethyl Amodiaquine. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the ethylamine side chain of N-Desethyl Amodiaquine. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds safely and efficiently .

Análisis De Reacciones Químicas

Types of Reactions: N-Desethyl Amodiaquine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

N-Desethyl Amodiaquine-d5 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of amodiaquine and its metabolites. The stable isotope labeling allows for precise quantification in biological matrices such as plasma.

Case Study: Pharmacokinetics during Pregnancy

A study involving pregnant women treated with amodiaquine for Plasmodium vivax malaria utilized liquid chromatography-tandem mass spectrometry to analyze plasma concentrations of both amodiaquine and this compound. The findings indicated no significant pharmacokinetic differences between pregnant and postpartum women, suggesting that the current dosing regimen is adequate during pregnancy .

Table 1: Pharmacokinetic Parameters of Amodiaquine and this compound

ParameterAmodiaquineThis compound
Half-life (t1/2)~27 hours~11 days
Volume of Distribution (Vd)2.4 L/kgNot specified
Clearance (CL)0.23 L/h/kgNot specified

Therapeutic Monitoring

In therapeutic settings, this compound serves as an internal standard for monitoring drug levels in patients undergoing treatment for malaria. Its use ensures accurate assessment of drug efficacy and safety.

Case Study: Monitoring Drug Levels in Malaria Treatment

A study assessed the plasma concentrations of amodiaquine and its metabolites in patients receiving treatment. The results demonstrated the importance of monitoring these levels to prevent subtherapeutic dosing or toxicity, particularly in populations with varying pharmacogenomics .

Research on Drug Resistance

The compound is also instrumental in research focused on drug resistance mechanisms in malaria parasites. By using this compound as a tracer, researchers can investigate how mutations in the parasite's genome affect drug metabolism and efficacy.

Case Study: Resistance Mechanisms

Research has shown that specific mutations in Plasmodium falciparum can lead to decreased sensitivity to amodiaquine. By tracing the metabolic pathways using this compound, scientists have been able to elucidate these resistance mechanisms, aiding in the development of new treatment strategies .

Development of Analytical Methods

The compound is frequently employed in developing new analytical methods for quantifying amodiaquine and its metabolites. These methods enhance the sensitivity and specificity of drug detection in various biological samples.

Analytical Method Development

A high-throughput quantitation method using liquid chromatography-tandem mass spectrometry was developed to measure both amodiaquine and this compound with high accuracy and precision. This method demonstrated robust performance with low limits of quantification, making it suitable for clinical applications .

Table 2: Analytical Performance Metrics

MetricValue
Lower Limit of Quantification1.08 ng/ml (Amodiaquine)
1.41 ng/ml (N-Desethyl Amodiaquine)
Precision (CV %)<15% at all quality control levels

Applications in Drug Development

This compound is also used in drug development processes, particularly for creating new formulations or combination therapies aimed at enhancing efficacy against resistant strains of malaria.

Research Insights

The compound's role as a stable isotope label aids researchers in tracking drug metabolism and interactions within the body during preclinical trials, providing critical data that informs dosing regimens and therapeutic strategies .

Mecanismo De Acción

The mechanism of action of N-Desethyl Amodiaquine-d5 is similar to that of Amodiaquine. It is thought to inhibit heme polymerase activity, resulting in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a less toxic form. This drug-heme complex disrupts membrane function and is toxic to the parasites .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical methods. This isotopic labeling makes it particularly valuable in pharmacokinetic and metabolic studies, as it can be distinguished from the non-labeled compound using mass spectrometry .

Actividad Biológica

N-Desethyl Amodiaquine-d5 is a deuterated metabolite of the antimalarial drug amodiaquine, which is used primarily in the treatment of malaria caused by Plasmodium falciparum. This compound exhibits significant biological activity, particularly in its mechanism of action against malaria parasites, pharmacokinetics, and its applications in research and clinical settings.

PropertyValue
Name This compound
CAS Number 1173023-19-2
Molecular Formula C18H13ClD5N3O
Molar Mass 332.84 g/mol
Melting Point 179-181°C
Solubility Slightly soluble in DMSO and Methanol
Appearance Pale yellow to brown solid
Storage Condition -20°C
Toxicity Toxic if swallowed; irritating to skin and eyes

This compound primarily targets the Fe (II)-protoporphyrin IX within the malaria parasite. Its mode of action is similar to other quinoline derivatives, inhibiting heme polymerase activity. This inhibition results in the accumulation of free heme, which is toxic to the parasites. The compound disrupts the membrane function of the malaria parasite through the formation of a toxic drug-heme complex, ultimately leading to parasite death .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration. It undergoes extensive metabolism in the liver, converting into N-Desethyl Amodiaquine, which then concentrates in blood cells. Studies have shown that the dosing regimen for amodiaquine is adequate for treating Plasmodium vivax infections during pregnancy, with no significant differences in pharmacokinetics observed between pregnant and postpartum women .

Research Applications

This compound serves multiple roles in scientific research:

  • Analytical Chemistry : Used as a stable-labeled internal standard for quantifying amodiaquine levels in biological samples.
  • Metabolism Studies : Employed in pharmacokinetic studies to understand the metabolism of amodiaquine.
  • Clinical Toxicology : Monitored in patients undergoing antimalarial treatment to assess drug levels and compliance.
  • Development of Analytical Methods : Aids in the validation of methods for detecting and quantifying amodiaquine and its metabolites .

Case Studies

  • Pregnancy and Malaria Treatment : A study involving 24 pregnant women treated with amodiaquine demonstrated that both amodiaquine and its metabolite N-Desethyl Amodiaquine had comparable pharmacokinetic profiles during pregnancy. This highlights the drug's safety and efficacy for treating malaria during this critical period .
  • Efficacy Comparisons : In a clinical trial comparing artesunate plus amodiaquine against artemether-lumefantrine, both treatments showed high efficacy rates with rapid fever clearance times. The study emphasized that monitoring drug levels could enhance treatment outcomes .

Propiedades

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXFDHAGFYWGHT-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661886
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-19-2
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-19-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.